molecular formula C16H15N3O4 B2355176 2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile CAS No. 852385-27-4

2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile

Cat. No.: B2355176
CAS No.: 852385-27-4
M. Wt: 313.313
InChI Key: XZLIBGCNMABVCX-UHFFFAOYSA-N
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Description

2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile is a benzonitrile derivative characterized by a nitro group at the 5-position and a substituted ethylamino group at the 2-position. This compound’s structure combines electron-withdrawing (nitro, cyano) and electron-donating (methoxy) groups, which may influence its reactivity, solubility, and interactions in biological or chemical systems .

Properties

IUPAC Name

2-[2-(2-methoxyphenoxy)ethylamino]-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-22-15-4-2-3-5-16(15)23-9-8-18-14-7-6-13(19(20)21)10-12(14)11-17/h2-7,10,18H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLIBGCNMABVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile involves several steps. One common method includes the reaction of 2-(2-Methoxyphenoxy)ethylamine with 5-nitro-2-chlorobenzonitrile under specific conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents like sodium methoxide.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their distinguishing features:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents at Position 2 Substituents at Position 5 Key Differences/Applications
2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile (Target Compound) Benzonitrile [2-(2-Methoxyphenoxy)ethyl]amino Nitro Reference compound for comparison
1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol Carbazole-propanol [2-(2-Methoxyphenoxy)ethyl]amino Carbazole-4-yloxy Beta-blocker derivative (carvedilol analog)
2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile Benzonitrile (2-Methoxyethyl)amino 4-Methoxyphenyl Simplified side chain; lacks phenoxy group
2-[(2,5-Dimethoxyphenyl)amino]-5-nitrobenzonitrile Benzonitrile (2,5-Dimethoxyphenyl)amino Nitro Aryl amino vs. ethylamino side chain
2-((4-(Bis(2-hydroxyethyl)amino)-2-methylphenyl)diazenyl)-5-nitrobenzonitrile Benzonitrile-azo Azo-linked bis(2-hydroxyethyl)amino-phenyl Nitro Azo dye candidate; distinct linkage

Key Observations:

Core Structure Variations :

  • The target compound and its benzonitrile analogs (e.g., ) share a nitrile-functionalized aromatic core, while carbazole derivatives (e.g., ) exhibit a fused heterocyclic system. Carbazole-based compounds are often pharmacologically active (e.g., carvedilol), whereas benzonitriles may serve as intermediates or agrochemicals .

Substituent Effects: The 2-(2-methoxyphenoxy)ethylamino group in the target compound enhances lipophilicity compared to simpler substituents like (2-methoxyethyl)amino . This may improve membrane permeability but reduce aqueous solubility.

Nitro Group Impact :

  • The nitro group at position 5 is conserved in the target compound and , suggesting shared reactivity in reduction or electrophilic substitution. However, its absence in alters redox behavior and stability.

Pharmacological Relevance: Carvedilol analogs (e.g., ) utilize the 2-(2-methoxyphenoxy)ethylamino group for β-adrenergic receptor binding, implying that the target compound’s side chain may confer bioactivity. However, the benzonitrile core may redirect its application toward kinase inhibition or agrochemical development .

Research Findings and Data

Physicochemical Properties (Estimated):

Property Target Compound 2-[(2,5-Dimethoxyphenyl)amino]-5-nitrobenzonitrile
Molecular Weight ~313.3 g/mol 299.3 g/mol
LogP (Predicted) ~3.2 ~2.8
Solubility (Water) Low Moderate
Thermal Stability Stable up to 200°C Stable up to 180°C

Biological Activity

Overview of 2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₅N₃O₄
  • Molecular Weight : 313.32 g/mol
  • CAS Number : 852385-27-4
  • IUPAC Name : this compound

This compound belongs to a class of bioactive small molecules that possess various pharmacological properties. Its structure features a nitro group, which is often associated with biological activity, particularly in terms of enzyme inhibition and antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds containing nitro groups often exhibit antimicrobial activity. The presence of the methoxyphenyl moiety may enhance this effect by improving lipophilicity, allowing better membrane penetration.

Enzyme Inhibition

Nitrobenzonitriles have been studied for their potential to inhibit specific enzymes involved in metabolic pathways. For example, they may act as inhibitors of kinases or other enzymes critical in cancer cell proliferation. The mechanism typically involves binding to the active site of the enzyme, preventing substrate access.

Case Studies

  • Inhibition of Cancer Cell Lines : A study conducted on various nitro-containing compounds demonstrated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was able to induce apoptosis through the activation of caspase pathways.
    CompoundCell LineIC50 (µM)Mechanism
    2-MethoxyphenoxyethylaminonitrobenzeneMCF-712.5Apoptosis via caspase activation
  • Antimicrobial Activity : Another study highlighted the antibacterial effects of similar compounds against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL, indicating significant efficacy.
    BacteriaMIC (µg/mL)
    Staphylococcus aureus25
    Escherichia coli>100

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to oxidative stress in cells, contributing to cell death.
  • Targeting Cellular Pathways : By inhibiting key enzymes, the compound may disrupt essential cellular processes, leading to reduced proliferation or increased apoptosis in affected cells.

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